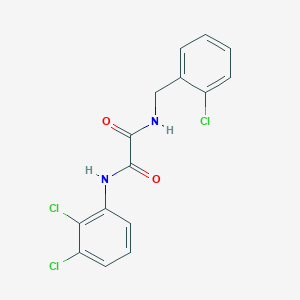
N-(2-CHLOROBENZYL)-N-(2,3-DICHLOROPHENYL)ETHANEDIAMIDE
説明
N-(2-CHLOROBENZYL)-N-(2,3-DICHLOROPHENYL)ETHANEDIAMIDE is a useful research compound. Its molecular formula is C15H11Cl3N2O2 and its molecular weight is 357.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chlorobenzyl)-N'-(2,3-dichlorophenyl)ethanediamide is 355.988611 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact of Chlorinated Compounds
Chlorinated compounds, such as chlorophenols and chlorobenzenes, are prevalent in the environment due to their extensive use in agriculture, industry, and as by-products of combustion processes. Studies have highlighted their occurrence in different environmental matrices, including soil, water, and air, indicating their widespread distribution and potential environmental risks due to their toxicity and persistence. For example, chlorophenols are recognized as major precursors of dioxins in thermal processes, including waste incineration, underscoring the environmental implications of their presence and the need for effective management and remediation strategies (Peng et al., 2016).
Health Effects and Toxicity
The toxicity of chlorinated compounds to human health and wildlife has been a significant concern. For instance, certain chlorinated solvents have been associated with adverse health effects, including effects on the central nervous system, reproductive health, and potential carcinogenicity (Ruder, 2006). Additionally, compounds like DDT and its metabolites have been studied for their endocrine-disrupting effects in humans and wildlife, highlighting the need for ongoing monitoring and assessment of their health impacts (Burgos-Aceves et al., 2021).
Remediation and Biodegradation
Research has also focused on the biodegradation and remediation of chlorinated compounds, exploring microbial strategies for their degradation. Bioremediation approaches have shown potential for reducing concentrations of persistent chlorinated compounds in contaminated soils, offering cost-effective and environmentally friendly solutions to mitigate their impact (Foght et al., 2001).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2,3-dichlorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-10-5-2-1-4-9(10)8-19-14(21)15(22)20-12-7-3-6-11(17)13(12)18/h1-7H,8H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKCZKRSMBJICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4589016.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B4589023.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B4589026.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4589029.png)
![methyl 5-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4589031.png)
![N-(3-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4589032.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4589033.png)
![2-Methyl-8-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B4589048.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4589051.png)
![4-(4-HYDROXYPHENYL)-1-METHYL-6-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4589070.png)
![2-Bromo-N-[(10-{[(2-bromo-4-methylphenyl)amino]methyl}anthracen-9-YL)methyl]-4-methylaniline](/img/structure/B4589078.png)
![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4589084.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4589088.png)
![N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine](/img/structure/B4589098.png)
